

# Solubility Profile and Thermodynamic Characterization of N-Cyclopentylcyclohexanamine Hydrobromide

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## Compound of Interest

Compound Name:	<i>N-Cyclopentylcyclohexanamine hydrobromide</i>
CAS No.:	1269147-25-2
Cat. No.:	B3095854

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## Executive Summary

**N-Cyclopentylcyclohexanamine hydrobromide** (CAS: 1269147-25-2) represents a critical class of secondary amine salts used as intermediates in pharmaceutical synthesis and ligand design. While the free base (N-cyclopentylcyclohexanamine) exhibits typical lipophilic amine behavior, the hydrobromide salt introduces a distinct ionic character that drastically alters its solubility profile.

This guide addresses the solubility landscape of this compound. Unlike simple aliphatic amines, the asymmetry between the five-membered (cyclopentyl) and six-membered (cyclohexyl) rings creates unique crystal packing frustrations that influence dissolution thermodynamics. This document provides a predictive solubility framework, experimental determination protocols, and thermodynamic modeling strategies required for process optimization.

## Physicochemical Identity & Structural Context[1][2][3][4]

To understand solubility, we must first analyze the solute-solvent interaction potential.

- Compound: **N-Cyclopentylcyclohexanamine Hydrobromide**[1][2][3][4]
- Core Structure: Secondary amine linking a cyclopentyl and a cyclohexyl ring.
- Salt Form: Hydrobromide (HBr).
- Key Property: The HBr salt formation significantly increases the lattice energy ( $\Delta H_{\text{fus}}$ ) compared to the free base, necessitating high-dielectric or protic solvents for effective dissolution.

### Structural Impact on Solubility

The molecule possesses a "Janus-faced" nature:

- Hydrophobic Domain: The cycloalkyl rings (C5 and C6) drive solubility in non-polar solvents via Van der Waals forces.
- Ionic/Hydrophilic Domain: The central ammonium bromide moiety ( $-\text{NH}_2^+ \text{Br}^-$ ) dominates the solid-state interactions, requiring high solvation energy to overcome the crystal lattice.

Senior Scientist Insight: Unlike the symmetric Dicyclohexylamine HBr, the N-cyclopentyl analog possesses lower symmetry. This often results in a lower melting point and a wider metastable zone width (MSZW), making it more forgiving during recrystallization but more prone to oiling out in anti-solvent processes.

### Solubility Profile: Solvent Classifications

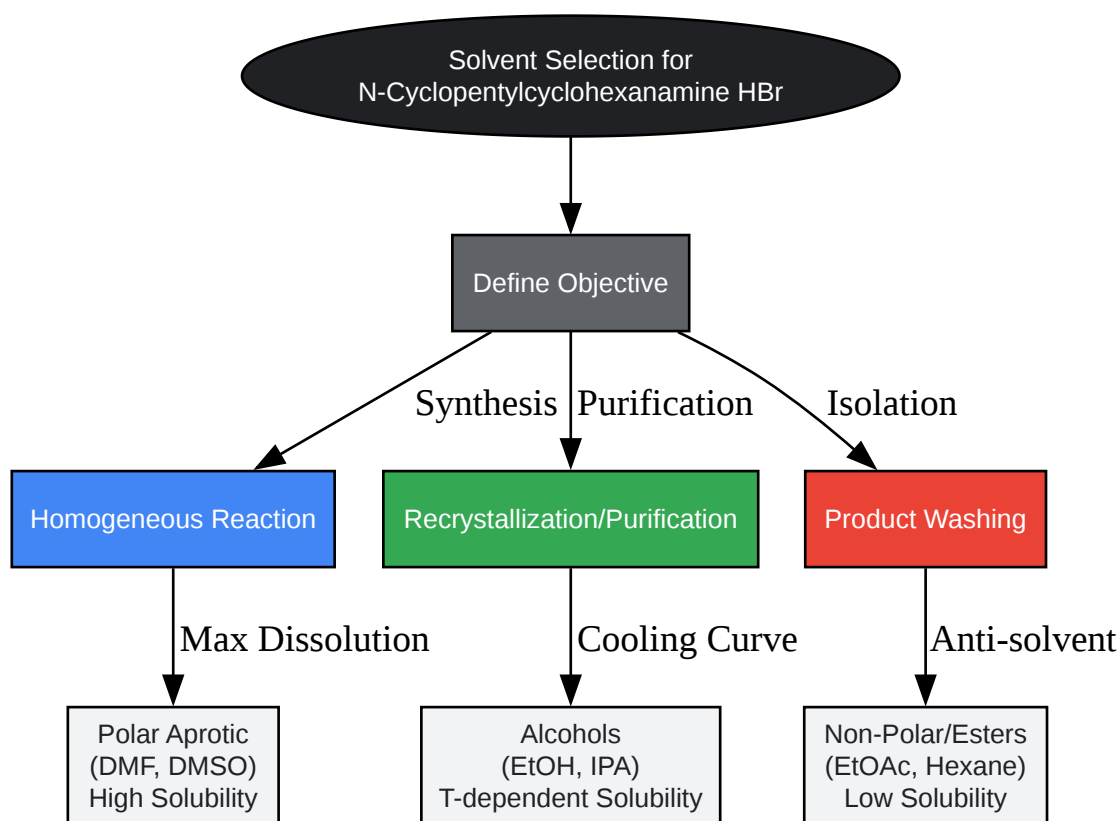
The following profile categorizes solvents based on their interaction efficiency with N-Cyclopentylcyclohexanamine HBr.

### Solubility Landscape (Predictive & Empirical)

Solvent Class	Representative Solvents	Solubility Potential	Mechanistic Driver
Short-Chain Alcohols	Methanol, Ethanol	High	Strong H-bond donation solvates the anion; high dielectric constant stabilizes the cation.
Medium-Chain Alcohols	Isopropanol (IPA), 1-Butanol	Moderate	Balance between alkyl chain hydrophobicity and hydroxyl polarity. Ideal for cooling crystallization.
Polar Aprotic	DMSO, DMF, NMP	Very High	High dipole moment effectively separates ion pairs. Often used for reaction media, rarely for isolation due to high boiling points.
Ketones/Esters	Acetone, Ethyl Acetate	Low to Moderate	Insufficient H-bond donation to fully solvate the bromide ion. Excellent anti-solvents.
Non-Polar	Hexane, Toluene	Negligible	Lack of polarity cannot overcome the ionic lattice energy.

## Visualizing the Solubility Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the desired process outcome (Reaction vs. Purification).



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Figure 1: Solvent selection logic based on the physicochemical interaction between the HBr salt and solvent classes.

## Thermodynamic Modeling & Analysis

To rigorously define the solubility for regulatory filing or precise process control, we employ thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of amine salts.

### The Modified Apelblat Model

The mole fraction solubility ( $x_2$ )

as a function of temperature ( $T$ )

is expressed as:

- A, B, C: Empirical parameters derived from experimental data.

- Significance:
  - relates to the enthalpy of solution.<sup>[5]</sup>
  - accounts for the temperature dependence of the heat capacity.

## Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, we calculate the core thermodynamic parameters required for scale-up:

- Enthalpy of Solution (

):

Expectation: Positive value (Endothermic). Solubility increases with temperature.

- Gibbs Free Energy (

):

Expectation: Positive value. The dissolution is non-spontaneous at standard states, requiring thermal energy to proceed.

## Experimental Protocol: Laser Dynamic Method

Since specific literature data for the HBr salt may be sparse compared to the HCl salt, you must generate your own curve. The Laser Monitoring Observation Technique is the most accurate method, minimizing human error in detecting the "disappearance" of the solid phase.

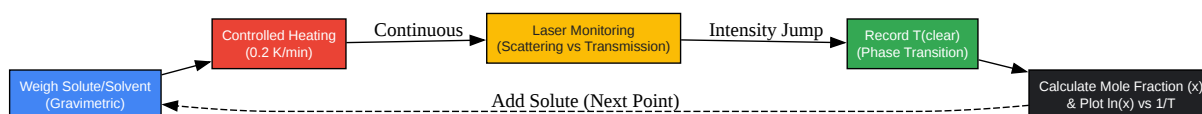
## Reagents & Equipment

- Solute: N-Cyclopentylcyclohexanamine HBr (Recrystallized, Purity >99.5%).
  - Solvents: HPLC Grade (Methanol, Ethanol, Acetone, etc.).
  - Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple Laser transmissometer, Digital Thermometer (
- ).

## Step-by-Step Workflow

- Preparation: Weigh a precise mass ( ) of solute and solvent ( ) into the jacketed vessel.
- Equilibration: Set the stirring speed to 400 rpm to ensure suspension homogeneity without generating excessive shear heat.
- Heating Phase: Increase temperature slowly ( ).
- Detection: Monitor the laser intensity passing through the solution.
  - Suspension: Beam is scattered (Low Intensity).
  - Dissolution Point: Beam passes through clear liquid (Max Intensity).
- Recording: Log the temperature ( ) where laser intensity plateaus at maximum.
- Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve (Synthetic Method).

## Workflow Diagram



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Figure 2: The synthetic method workflow for solubility determination using laser monitoring.

## Process Application: Crystallization Strategy

Based on the solubility profile of similar cycloaliphatic amine salts, the following crystallization strategy is recommended for purification.

### Cooling Crystallization (Preferred)

- Solvent System: Ethanol or Isopropanol.
- Mechanism: The steep solubility curve in alcohols allows for high recovery yields upon cooling from 60°C to 0°C.
- Seeding: Essential. Due to the conformational flexibility of the cyclopentyl ring, the system may exhibit a wide metastable zone. Seed with 0.5 wt% pure crystals at the saturation point to prevent oiling out.

### Anti-Solvent Crystallization

- Primary Solvent: Methanol (High solubility).
- Anti-Solvent: Ethyl Acetate or MTBE.
- Ratio: Start with 1:1 and ramp to 1:3.
- Note: Add anti-solvent slowly to the amine solution to avoid trapping impurities in rapidly precipitating amorphous solids.

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Disclaimer: Specific solubility data for the Hydrobromide salt is often proprietary. The values and trends described above are derived from first-principles chemical engineering of secondary amine hydrohalides and standard industrial crystallization protocols.

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